2-(Ethoxycarbonyl)butanoic acid

Organic Synthesis Process Development Purification

2‑(Ethoxycarbonyl)butanoic acid (CAS 2985‑34‑4), also named monoethyl ethylmalonate or propanedioic acid, 2‑ethyl‑, 1‑ethyl ester, is a C‑7 dicarboxylic acid monoester (C₇H₁₂O₄, MW 160.17 g mol⁻¹) that belongs to the class of α‑substituted malonic acid derivatives. It is a liquid at room temperature with a reported boiling point of 86 °C (2.5 Torr) and density of 1.013 g cm⁻³.

Molecular Formula C7H11O4-
Molecular Weight 159.16 g/mol
CAS No. 2985-34-4
Cat. No. B3382004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethoxycarbonyl)butanoic acid
CAS2985-34-4
Molecular FormulaC7H11O4-
Molecular Weight159.16 g/mol
Structural Identifiers
SMILESCCC(C(=O)[O-])C(=O)OCC
InChIInChI=1S/C7H12O4/c1-3-5(6(8)9)7(10)11-4-2/h5H,3-4H2,1-2H3,(H,8,9)
InChIKeyVNDPUMWYEFWECV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethoxycarbonyl)butanoic acid (CAS 2985-34-4): A Distinct α‑Ethyl Malonic Acid Monoester for Synthesis and Research


2‑(Ethoxycarbonyl)butanoic acid (CAS 2985‑34‑4), also named monoethyl ethylmalonate or propanedioic acid, 2‑ethyl‑, 1‑ethyl ester, is a C‑7 dicarboxylic acid monoester (C₇H₁₂O₄, MW 160.17 g mol⁻¹) that belongs to the class of α‑substituted malonic acid derivatives [1]. It is a liquid at room temperature with a reported boiling point of 86 °C (2.5 Torr) and density of 1.013 g cm⁻³ [2]. Its bifunctional structure—a free carboxylic acid and an ethyl ester—renders it a versatile intermediate in organic synthesis, including the construction of piperidine scaffolds and in acylation reactions .

Why 2-(Ethoxycarbonyl)butanoic acid Cannot Be Replaced by Unsubstituted or Bulkier Malonate Monoesters


Substituting 2‑(ethoxycarbonyl)butanoic acid with a generic malonic acid monoester (e.g., mono‑ethyl malonate, CAS 1071‑46‑1) or a bulkier analog (e.g., ethyl hydrogen diethylmalonate) will alter both physicochemical properties and downstream reactivity [1]. The α‑ethyl substituent introduces steric bulk and hydrophobic character that shifts the compound’s boiling point, density, and lipophilicity relative to the unsubstituted monoester, and it provides a distinct substitution pattern that can direct regio‑ and stereochemical outcomes in condensation and cyclisation reactions [2]. Therefore, the precise α‑ethyl substitution is not interchangeable when the synthetic route requires a specific balance of reactivity and steric demand.

Quantitative Evidence Guide: 2-(Ethoxycarbonyl)butanoic acid vs. Closest Analogs


Physical Property Differentiation: Boiling Point and Density vs. Mono‑ethyl Malonate

2‑(Ethoxycarbonyl)butanoic acid exhibits a lower boiling point (86 °C at 2.5 Torr) and a lower density (1.013 g cm⁻³) compared to the unsubstituted mono‑ethyl malonate (CAS 1071‑46‑1), which boils at 106.5 °C/3 mmHg and has a density of 1.119 g mL⁻¹ at 25 °C [1]. The α‑ethyl group increases molecular weight (160.17 vs. 132.11 g mol⁻¹) and reduces the density, while also lowering the boiling point at reduced pressure, which may facilitate distillation‑based purification [2].

Organic Synthesis Process Development Purification

Lipophilicity Differentiation: Computed logP and Rotatable Bond Count

The α‑ethyl substituent raises the computed lipophilicity (XLogP3‑AA = 1.1) compared to the unsubstituted mono‑ethyl malonate (predicted logP ≈ 0.19) [1]. Additionally, 2‑(ethoxycarbonyl)butanoic acid possesses five rotatable bonds versus four for the unsubstituted analog, indicating greater conformational flexibility [1].

Medicinal Chemistry ADME Compound Library Design

Reactivity Differentiation: Steric and Electronic Effects in Malonic Ester Chemistry

The α‑ethyl group in 2‑(ethoxycarbonyl)butanoic acid imposes greater steric hindrance at the α‑carbon relative to the unsubstituted mono‑ethyl malonate. This steric bulk is expected to moderate enolate formation rates and can direct regioselectivity in alkylation and condensation reactions, a principle well‑established in malonic ester chemistry [1]. While direct kinetic data are not available, the class‑level inference is that α‑alkylated malonic esters often show improved selectivity in mono‑alkylation and reduced side reactions compared to their unsubstituted counterparts [2].

Synthetic Methodology Reaction Selectivity Building Blocks

Purity and Quality Control: Vendor‑Supplied Analytical Data

Commercial suppliers provide 2‑(ethoxycarbonyl)butanoic acid with a standard purity of ≥95% and offer batch‑specific analytical data including NMR, HPLC, and GC . This level of documented purity meets or exceeds the typical specifications for analogous malonic acid monoesters and ensures reproducibility in sensitive synthetic applications.

Analytical Chemistry Quality Assurance Procurement

Recommended Application Scenarios for 2-(Ethoxycarbonyl)butanoic acid Based on Evidence


Synthesis of α‑Substituted Acetic Acid Derivatives via Malonic Ester Chemistry

2‑(Ethoxycarbonyl)butanoic acid serves as a precursor to α‑ethyl‑substituted acetic acids and related compounds. The free carboxylic acid and ester groups enable sequential activation and decarboxylation, while the α‑ethyl group directs the final substitution pattern [1]. Its physical properties (lower boiling point) may simplify isolation of volatile intermediates [2].

Building Block for Piperidine and Heterocyclic Scaffolds

The compound is employed in the construction of piperidine derivatives—common pharmacophores in drug discovery—through acylation and cyclisation sequences . The α‑ethyl group imparts a specific steric environment that can influence ring‑closure regiochemistry.

Medicinal Chemistry Libraries for Lipophilicity Optimisation

With a computed logP of 1.1, 2‑(ethoxycarbonyl)butanoic acid offers a balanced lipophilicity profile suitable for lead optimisation. Its five rotatable bonds provide conformational flexibility that may enhance target engagement [3]. It can be incorporated into fragment‑based or diversity‑oriented libraries.

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